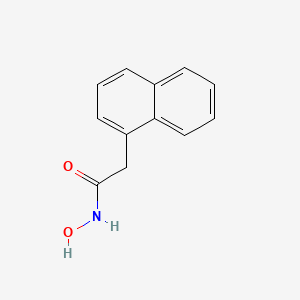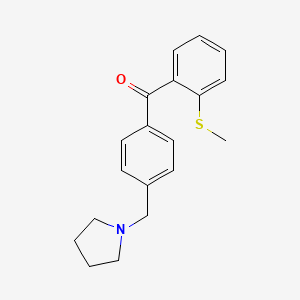
4'-Pyrrolidinomethyl-2-thiomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Pyrrolidinomethyl-2-thiomethylbenzophenone is a chemical compound with the formula C19H21NOS . It contains a total of 45 bonds, including 24 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, and 12 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 1 sulfide, and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of 4’-Pyrrolidinomethyl-2-thiomethylbenzophenone is quite complex. It contains a total of 43 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The molecule also includes several types of bonds and functional groups, including a ketone, a tertiary amine, a sulfide, and a pyrrolidine .Applications De Recherche Scientifique
Enantioselective Electrodes
A study by Schwientek, Pleus, and Hamann (1999) discussed the use of chiral pyrrole monomers for the electrochemical reduction of prochiral organic molecules, such as 4-methylbenzophenone. This research highlights the potential of using pyrrole-based compounds in creating enantioselective electrodes, which could have implications in asymmetric synthesis and analysis (Schwientek, Pleus, & Hamann, 1999).
Fluorescent Probe for Thiophenols Discrimination
Wang et al. (2012) developed a reaction-based fluorescent probe using a pyrrolidine-based fluorophore for the discrimination of thiophenols over aliphatic thiols. This probe exhibited high selectivity and sensitivity, demonstrating potential applications in environmental and biological sciences (Wang et al., 2012).
Functional Polymers and Thiol-Ene Coupling
David and Kornfield (2008) investigated the grafting of various side groups, including pyridine, onto polybutadiene using thiol-ene addition. This study provides insights into the versatile applications of pyridine-based compounds in polymer chemistry, particularly in functionalizing polymers for various industrial uses (David & Kornfield, 2008).
Photoinduced Electron Transfer
Research by Argüello, Pérez-Ruíz, and Miranda (2007) explored the [4+2] cycloaddition of thiobenzophenone with arylalkenes, mediated by electron transfer photosensitizers. This study demonstrates the utility of pyrrolidine derivatives in photochemistry and their potential role in the development of new synthetic pathways (Argüello, Pérez-Ruíz, & Miranda, 2007).
Emission and Surface Properties in Polymer Science
Lin et al. (2014) synthesized a polybenzoxazine with pyridinyl moieties and analyzed its emission and surface properties. The study contributes to the understanding of how pyrrolidine structures can influence the properties of polymers, with potential applications in materials science (Lin et al., 2014).
Synthesis of Novel Polyimides
Wang et al. (2006) described the synthesis of new polyimides containing pyridine moieties, revealing the importance of such structures in developing materials with specific thermal and mechanical properties (Wang et al., 2006).
Hydrogen-Bond Basicity Scale
Graton, Berthelot, and Laurence (2001) constructed a hydrogen-bond basicity scale for secondary amines, including pyrrolidine, providing valuable data for understanding intermolecular interactions in chemical and pharmaceutical research (Graton, Berthelot, & Laurence, 2001).
Anti-Cancer and Anti-Inflammatory Studies
Zulfiqar et al. (2021) synthesized 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol and evaluated its anti-inflammatory and anticancer activities. This study underscores the therapeutic potential of pyrrolidine derivatives in medical research (Zulfiqar et al., 2021).
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWADQZUAXNBDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642740 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Pyrrolidinomethyl-2-thiomethylbenzophenone | |
CAS RN |
898776-20-0 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

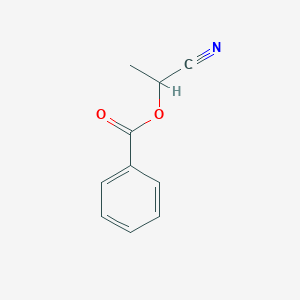
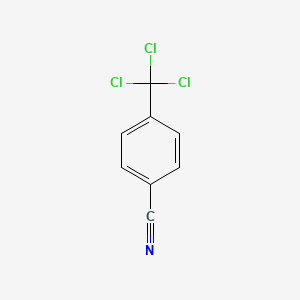
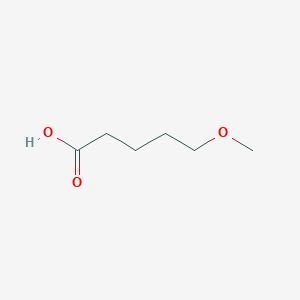
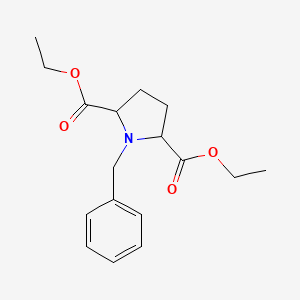
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
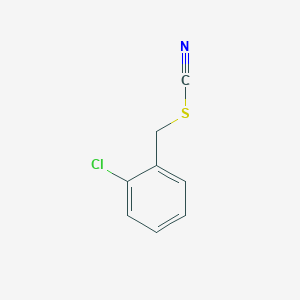
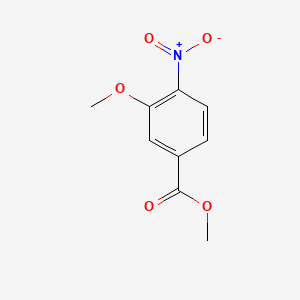
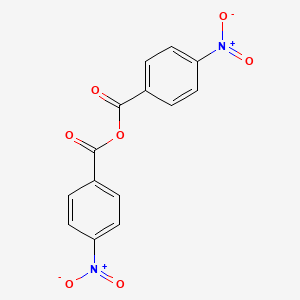
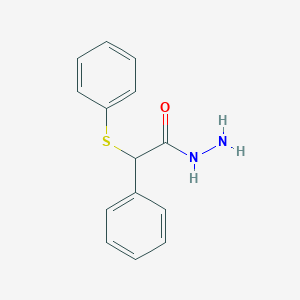
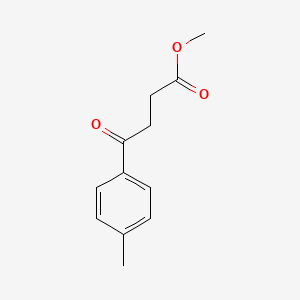
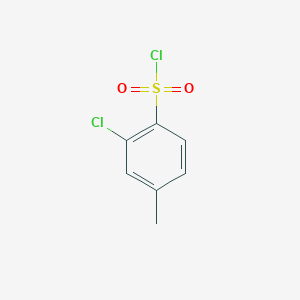
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
